Dspe-peg(2000)-nhs
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Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-hydroxysuccinimide, commonly known as DSPE-PEG(2000)-NHS, is a compound that combines a lipid molecule with a polyethylene glycol chain and a reactive N-hydroxysuccinimide ester. This compound is widely used in the field of nanomedicine and drug delivery due to its ability to form stable micelles and liposomes, which can encapsulate therapeutic agents and target specific cells or tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG(2000)-NHS involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS). The process typically begins with the activation of the carboxyl group of PEG using dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with DSPE to form DSPE-PEG. Finally, the NHS ester is introduced to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as column chromatography and recrystallization to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG(2000)-NHS undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can undergo nucleophilic substitution with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, such as lysine or other amino acids, under mild conditions (pH 7-8) to form amide bonds.
Major Products Formed
Amide Bonds: Formed through nucleophilic substitution reactions with primary amines.
Carboxylic Acids: Formed through hydrolysis of the NHS ester.
Scientific Research Applications
DSPE-PEG(2000)-NHS has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of DSPE-PEG(2000)-NHS involves the formation of stable micelles or liposomes that can encapsulate therapeutic agents. The PEG chain provides steric stabilization, preventing the aggregation of the nanoparticles and prolonging their circulation time in the bloodstream. The NHS ester group allows for the conjugation of targeting ligands, such as antibodies or peptides, to the surface of the nanoparticles, enabling specific targeting of cells or tissues .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG(2000)-Maleimide: Similar to DSPE-PEG(2000)-NHS but contains a maleimide group instead of an NHS ester.
DSPE-PEG(2000)-Azide: Contains an azide group for click chemistry reactions.
DSPE-PEG(2000)-Amine: Contains an amine group for further functionalization.
Uniqueness
This compound is unique due to its NHS ester group, which allows for efficient conjugation with primary amines, making it highly versatile for bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C53H97N2O16P |
---|---|
Molecular Weight |
1049.3 g/mol |
IUPAC Name |
[(2R)-3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C53H97N2O16P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(58)67-45-47(70-51(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-69-72(62,63)68-40-38-54-53(61)66-44-43-65-42-41-64-39-37-52(60)71-55-48(56)35-36-49(55)57/h47H,3-46H2,1-2H3,(H,54,61)(H,62,63)/t47-/m1/s1 |
InChI Key |
UOMVZLMKVICDLI-QZNUWAOFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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